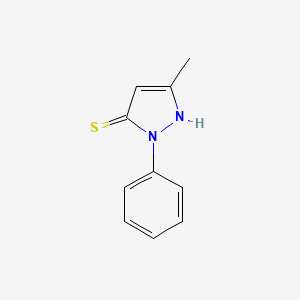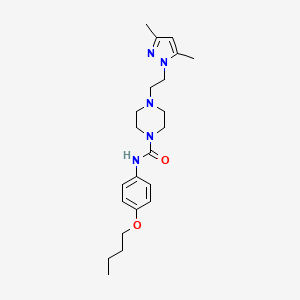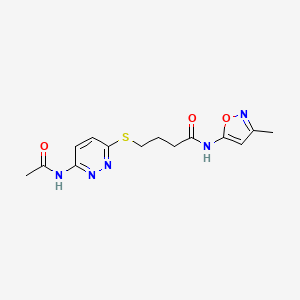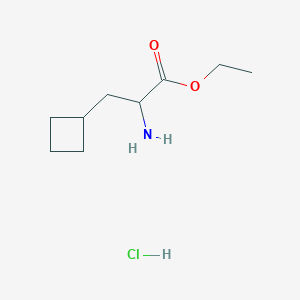
3-methyl-1-phenyl-1H-pyrazole-5-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-phenyl-1H-pyrazole is used to produce 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde at the temperature of 90-100°C with reagent phosphorus oxychloride . It is also an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Synthesis Analysis
Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine give 3,5-dimethylpyrazole . 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature .Molecular Structure Analysis
The molecular formula of 3-methyl-1-phenyl-1H-pyrazole is C10H10N2 . It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionate . Pyrazole itself reacts with potassium borohydride at high temperatures (~200 °C) to form a tridentate ligand known as Tp ligand .Aplicaciones Científicas De Investigación
Antioxidant Activities
Compounds related to 3-methyl-1-phenyl-1H-pyrazole-5-thiol, specifically alkylderivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, have been synthesized and evaluated for their antioxidant activities. These compounds exhibited moderate antiradical activity, indicating potential utility in fields requiring antioxidant properties (Gotsulya, 2020).
Pharmacological Evaluation
A study explored the pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including 3-methyl-1-phenyl-1H-pyrazole-5-thiol-related compounds. These compounds showed binding and moderate inhibitory effects in various assays, indicating their potential in pharmacological research (Faheem, 2018).
Synthesis and Structural Analysis
Research focused on synthesizing and structurally analyzing heterocyclic compounds, including derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-thiol. These compounds are of interest due to their potential as biologically active substances with a wide spectrum of action (Hotsulia & Fedotov, 2019).
HDAC Inhibition Activity
A series of thiol-based histone deacetylase (HDAC) inhibitors bearing 3-phenyl-1H-pyrazole-5-carboxamide scaffold, related to 3-methyl-1-phenyl-1H-pyrazole-5-thiol, was synthesized. These compounds showed significant HDAC inhibition activity, suggesting their potential in cancer therapy (Wen et al., 2016).
Antimicrobial Activities
Compounds based on thieno[3,2-c]pyrazole derivative, related to 3-methyl-1-phenyl-1H-pyrazole-5-thiol, were synthesized and showed moderate to high antimicrobial activity against various microorganisms, indicating their potential in antimicrobial research (Aly, 2016).
Molecular Docking Study
Research on complexes containing thiazole moiety, related to 3-methyl-1-phenyl-1H-pyrazole-5-thiol, included a molecular docking study. This study aimed to understand the interaction of these complexes with biological targets, suggesting applications in drug design and cancer therapy (Shafeeulla et al., 2017).
Synthesis of Derivatives
Efforts in synthesizing and characterizing derivatives of 3-phenyl-1H-pyrazole, closely related to 3-methyl-1-phenyl-1H-pyrazole-5-thiol, were made to create biologically active compounds. These derivatives have potential applications in cancer therapy and drug development (Liu et al., 2017).
Mecanismo De Acción
Several derivatives of 3-methyl-1-phenyl-1H-pyrazole have been shown to be cytotoxic to several human cell lines . In particular, compound 3i proved to be a very potent scavenger with an IC50 of 6.2±0.6 µM and exhibited an IC50 of 9.9±1.1 μM against RKO cell . Autophagy proteins were activated as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .
Safety and Hazards
Direcciones Futuras
Pyrazoles have attracted particular attention due to the diverse biological activities associated with this heterocyclic system . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Investigations of the structure of pyrazoles that unravel the tautomeric and conformational preferences are therefore of utmost relevance .
Propiedades
IUPAC Name |
5-methyl-2-phenyl-1H-pyrazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-7,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGAFSBHHOCERQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)N(N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-phenyl-1H-pyrazole-5-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2718062.png)

![3-((5-((2-morpholino-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2718067.png)


![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2718073.png)


![2-[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-(3,4-dichlorophenyl)ethanone](/img/structure/B2718080.png)




